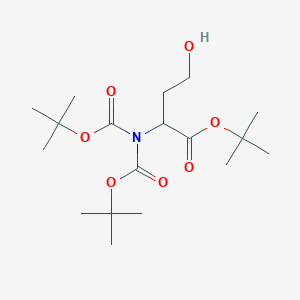

2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster es un compuesto sintético derivado de la L-homoserina, un aminoácido involucrado en la biosíntesis de la metionina y la treonina. Este compuesto se caracteriza por la presencia de grupos terc-butilo, que se utilizan comúnmente en síntesis orgánica para proteger grupos funcionales durante reacciones químicas .

Métodos De Preparación

La síntesis de 2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster generalmente implica el uso de dicarbonato de di-terc-butilo (Boc2O) como reactivo . La reacción se lleva a cabo en condiciones alcalinas para asegurar la formación eficiente del derivado de aminoácido protegido por Boc . Las condiciones generales de reacción incluyen:

Reactivos: Dicarbonato de di-terc-butilo, L-homoserina

Solventes: Diclorometano, metanol

Condiciones: Medio alcalino, típicamente utilizando una base como hidróxido de sodio o carbonato de potasio

Temperatura: Temperatura ambiente a temperaturas ligeramente elevadas

Análisis De Reacciones Químicas

2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos terc-butilo pueden eliminarse selectivamente en condiciones ácidas para producir el aminoácido libre.

Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes debido a la estabilidad de los grupos protegidos por Boc.

Hidrólisis: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.

Aplicaciones Científicas De Investigación

2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos debido a sus grupos amino e hidroxilo protegidos.

Biología: Sirve como precursor en la síntesis de péptidos y proteínas biológicamente activos.

Medicina: Se utiliza en el desarrollo de compuestos farmacéuticos, particularmente en la síntesis de fármacos basados en péptidos.

Industria: Se emplea en la producción de productos químicos finos e intermedios para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster implica principalmente su función como derivado de aminoácido protegido. Los grupos Boc protegen las funcionalidades amino e hidroxilo durante las reacciones químicas, evitando reacciones secundarias no deseadas . Tras la desprotección, el aminoácido libre puede participar en reacciones posteriores, como la formación de enlaces peptídicos .

Comparación Con Compuestos Similares

2-Di(terc-butoxicarbonil)-L-homoserina terc-butil éster es único debido a su doble protección tanto del grupo amino como del grupo hidroxilo. Compuestos similares incluyen:

Dicarbonato de di-terc-butilo (Boc2O): Se utiliza para la protección de grupos amino en varios aminoácidos.

Éster de N-terc-butoxicarbonil-3-yodotirosina: Otro derivado de aminoácido protegido por Boc que se utiliza en la síntesis de péptidos.

Estos compuestos comparten la característica común de la protección Boc, pero difieren en sus grupos funcionales específicos y aplicaciones.

Actividad Biológica

2-Di(tert-butyloxycarbonyl)-L-homoserine tert-butyl ester, commonly referred to as Boc-L-homoserine tert-butyl ester, is a derivative of homoserine that has garnered attention in biochemical research due to its potential applications in drug development and synthetic chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including aspartyl aldehyde derivatives and labeled forms of amino acids.

- IUPAC Name : 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-butyl ester

- CAS Number : 945744-04-7

- Molecular Formula : C18H33NO7

- Molecular Weight : 375.46 g/mol

- Appearance : Viscous oil

- Solubility : Soluble in dichloromethane and methanol

The biological activity of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-butyl ester primarily revolves around its role as a protecting group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during chemical reactions, facilitating the selective functionalization of amino acids and peptides. The mechanism involves the formation of stable N-Boc derivatives, which can be deprotected under mild acidic conditions to regenerate the free amine for further reactions.

Biological Applications

- Synthesis of Peptides : The compound is utilized in the synthesis of peptides, where it serves as a protective group for the amino functionality.

- Drug Development : It acts as an intermediate in the preparation of pharmaceutical compounds, particularly those targeting neurological pathways due to its structural similarity to neurotransmitter precursors.

- Biochemical Assays : The compound is used in biochemical assays to study enzyme activities and interactions, particularly those involving amino acid metabolism.

Case Study 1: Synthesis of Aspartyl Aldehyde Derivatives

Research demonstrates that 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-butyl ester can be effectively converted into aspartyl aldehyde derivatives through selective deprotection and subsequent reactions with aldehydes. This transformation is significant for synthesizing compounds with potential therapeutic effects on metabolic disorders.

Case Study 2: Labeled L-Glutamine Synthesis

The compound has been successfully employed in the synthesis of labeled L-glutamine, which is crucial for metabolic studies involving nitrogen metabolism and amino acid transport mechanisms. The labeling allows for tracking metabolic pathways in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| N-Boc-L-homoserine | C13H25NO5 | Peptide synthesis, drug development |

| Di-tert-butyl dicarbonate | C10H18O5 | Protecting agent for amines |

| L-Homoserine | C4H9NO3 | Precursor in amino acid biosynthesis |

Propiedades

Fórmula molecular |

C18H33NO7 |

|---|---|

Peso molecular |

375.5 g/mol |

Nombre IUPAC |

tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate |

InChI |

InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3 |

Clave InChI |

OOJGLSISAHOXOW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.